molecular formula C18H14N4S B286808 3-(3-Methylphenyl)-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(3-Methylphenyl)-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B286808
M. Wt: 318.4 g/mol
InChI Key: CBAXMUMBSQANMR-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Methylphenyl)-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the triazolothiadiazole family, which is known for its diverse biological activities. In

Scientific Research Applications

3-(3-Methylphenyl)-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been the subject of numerous studies due to its potential applications in various fields. In the field of medicinal chemistry, this compound has shown promising results as an anticancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro and in vivo. It has also been investigated as a potential antimicrobial agent, with studies showing its activity against various bacterial and fungal strains. Additionally, this compound has shown potential as a fluorescent probe for the detection of metal ions.

Mechanism of Action

The exact mechanism of action of 3-(3-Methylphenyl)-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, studies have suggested that its biological activities may be attributed to its ability to interact with various cellular targets, including enzymes and receptors. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. It has also been shown to bind to the estrogen receptor, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
Studies have shown that 3-(3-Methylphenyl)-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit cell proliferation and migration, which may contribute to its anticancer and antimicrobial activities. Additionally, this compound has been shown to exhibit fluorescent properties, which may make it useful as a tool for imaging and detection.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(3-Methylphenyl)-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potential as a versatile tool for various applications. Its ability to inhibit cancer cell growth and exhibit antimicrobial activity make it a promising candidate for drug development. Additionally, its fluorescent properties make it useful for imaging and detection. However, one of the limitations is that its exact mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for research on 3-(3-Methylphenyl)-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to further investigate its anticancer and antimicrobial activities, with the goal of developing it into a therapeutic agent. Another direction is to explore its potential as a fluorescent probe for the detection of metal ions, which may have applications in various fields including environmental monitoring and biomedical imaging. Additionally, further studies are needed to better understand its mechanism of action, which may provide insights into its biological activities and potential applications.

Synthesis Methods

The synthesis of 3-(3-Methylphenyl)-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported in several studies. One of the most common methods involves the reaction of 3-aminophenyl-6-bromo-1,2,4-triazole with 2-phenylacrylonitrile in the presence of a base such as potassium carbonate. The resulting product is then treated with Lawesson's reagent to yield the final compound. Other methods involve the use of different starting materials and reagents, but the overall strategy remains the same.

properties

Molecular Formula

C18H14N4S

Molecular Weight

318.4 g/mol

IUPAC Name

3-(3-methylphenyl)-6-[(E)-2-phenylethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H14N4S/c1-13-6-5-9-15(12-13)17-19-20-18-22(17)21-16(23-18)11-10-14-7-3-2-4-8-14/h2-12H,1H3/b11-10+

InChI Key

CBAXMUMBSQANMR-ZHACJKMWSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C2=NN=C3N2N=C(S3)/C=C/C4=CC=CC=C4

SMILES

CC1=CC=CC(=C1)C2=NN=C3N2N=C(S3)C=CC4=CC=CC=C4

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C3N2N=C(S3)C=CC4=CC=CC=C4

Origin of Product

United States

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